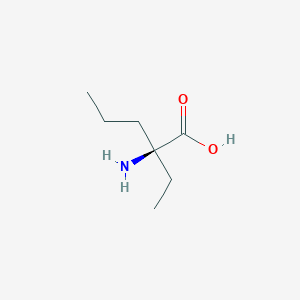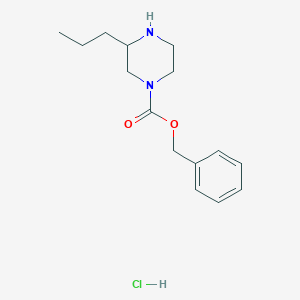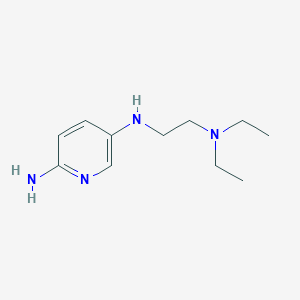
(2R)-1-Benzylazetidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Benzylazetidine-2-carbaldehyde is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an aldehyde group at the second carbon atom. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Benzylazetidine-2-carbaldehyde typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of N-benzyl-2-aminoethanol with a suitable dehydrating agent.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions. For example, the oxidation of the corresponding alcohol (2R)-1-Benzylazetidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Benzylazetidine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in substitution reactions, such as nucleophilic substitution, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: (2R)-1-Benzylazetidine-2-carboxylic acid.
Reduction: (2R)-1-Benzylazetidine-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(2R)-1-Benzylazetidine-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-Benzylazetidine-2-carbaldehyde depends on its specific interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within target molecules. The azetidine ring’s strained structure can also influence its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Benzylazetidine-2-carbaldehyde: The enantiomer of (2R)-1-Benzylazetidine-2-carbaldehyde, differing only in the stereochemistry at the second carbon atom.
1-Benzylpyrrolidine-2-carbaldehyde: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
1-Benzylazetidine-2-carboxylic acid: The oxidized form of this compound, with a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a benzyl group and an aldehyde group on a four-membered azetidine ring
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2R)-1-benzylazetidine-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2/t11-/m1/s1 |
InChI Key |
MVPBOUZUYOUOQY-LLVKDONJSA-N |
Isomeric SMILES |
C1CN([C@H]1C=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C1C=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide](/img/structure/B12275557.png)




![3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12275581.png)

![2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B12275612.png)


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid](/img/structure/B12275641.png)
![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)

![11-(4-Butoxyphenyl)-5-{[(2,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12275651.png)
